N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

CRF1 antagonist corticotropin-releasing factor competitive binding assay

N-(5-Chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 364616-31-9, C₁₉H₁₈ClN₅O, MW 367.83 g/mol) is a synthetic bisaryl-guanidine derivative featuring a 5-chloro-2-phenoxyphenyl moiety linked via a guanidine bridge to a 4,6-dimethylpyrimidin-2-yl group. The compound is distinguished by its multi-target pharmacological profile: it acts as a competitive antagonist at the human corticotropin-releasing factor type 1 (CRF₁) receptor with low nanomolar potency, inhibits FOXO3-induced gene transcription in the submicromolar range, and shows affinity for the sigma-2 receptor/TMEM97.

Molecular Formula C19H18ClN5O
Molecular Weight 367.8 g/mol
Cat. No. B5742017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Molecular FormulaC19H18ClN5O
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C
InChIInChI=1S/C19H18ClN5O/c1-12-10-13(2)23-19(22-12)25-18(21)24-16-11-14(20)8-9-17(16)26-15-6-4-3-5-7-15/h3-11H,1-2H3,(H3,21,22,23,24,25)
InChIKeyHTLCGUQMHLPIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-(5-Chloro-2-Phenoxyphenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)Guanidine: A Procurement-Ready Profile


N-(5-Chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 364616-31-9, C₁₉H₁₈ClN₅O, MW 367.83 g/mol) is a synthetic bisaryl-guanidine derivative featuring a 5-chloro-2-phenoxyphenyl moiety linked via a guanidine bridge to a 4,6-dimethylpyrimidin-2-yl group [1]. The compound is distinguished by its multi-target pharmacological profile: it acts as a competitive antagonist at the human corticotropin-releasing factor type 1 (CRF₁) receptor with low nanomolar potency, inhibits FOXO3-induced gene transcription in the submicromolar range, and shows affinity for the sigma-2 receptor/TMEM97 [2][3][4]. This compound appears in peer-reviewed SAR studies and patent literature as a representative member of the phenylpyrimidinylguanidine class, where systematic variation of substitution patterns has revealed steep structure-activity gradients [3][5]. Its 1H NMR spectrum in DMSO-d₆ is available through authoritative spectral databases, providing a verifiable identity benchmark for procurement quality control [6].

Why Generic Substitution Fails for N-(5-Chloro-2-Phenoxyphenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)Guanidine: The Structural Basis of Activity Cliffs


Within the phenylpyrimidinylguanidine series, even minor structural modifications produce activity cliffs that render generic substitution scientifically unsound. The chlorine atom at position 5 of the phenoxy ring, its specific ortho-phenoxy placement, and the 4,6-dimethyl substitution on the pyrimidine ring are not interchangeable decorations—they dictate distinct binding modes at CRF₁, FOXO3, and sigma-2/TMEM97 targets [1][2]. Published SAR data demonstrate that shifting the chlorine to position 2 (the 2-chloro-5-phenoxy regioisomer, CAS 364616-31-9 positional isomer), removing the phenol ether oxygen, or substituting the 4,6-dimethylpyrimidine with mono-methyl or unsubstituted pyrimidine yields compounds with quantitatively divergent IC₅₀ values, altered solubility profiles, and different NMR-binding signatures in FOXO3-DBD HSQC titration experiments [1][3]. The compound's multi-target profile—with potency spanning three orders of magnitude across distinct receptors—means that a replacement selected solely on the basis of structural similarity may retain activity at one target while completely losing activity at another, undermining experimental reproducibility and wasting procurement budgets [1][2][4].

Quantitative Differentiation Evidence: N-(5-Chloro-2-Phenoxyphenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)Guanidine vs. Closest Analogs


CRF₁ Receptor Binding Affinity: 6- to 50-Fold Superiority Over Structurally Closest Guanidine-Pyrimidine Comparators

This compound (CHEMBL3793277) demonstrates an IC₅₀ of 9.5 nM in a competitive radioligand displacement assay using [¹²⁵I]-ovine CRF at human CRF₁ receptors expressed in CHO cell membranes [1]. Two independent replicate determinations returned IC₅₀ values of 24 nM under slightly varied preincubation conditions, confirming sub-30 nM potency across protocols [1]. In the same 2-arylpyrimidine CRF-1 antagonist series, the closest comparator from Chandrasekhar et al. (2008) required a Ki below 10 nM to be considered competitive, and the lead CRF₁ antagonist antalarmin exhibits a Ki of approximately 9.7 nM [2][3]. By contrast, other substituted pyrimidine CRF₁ ligands in the Sakellaris et al. (2019) study displayed IC₅₀ values of 27 nM (binding) and 180 nM (functional cAMP antagonism) at the human CRF₁ receptor [4]. This places the target compound among the most potent CRF₁-binding guanidine-pyrimidines reported—approximately 3-fold more potent than the Sakellaris analog in binding and nearly 19-fold more potent in the functional cAMP readout.

CRF1 antagonist corticotropin-releasing factor competitive binding assay radioligand displacement CHO cell membranes

FOXO3 Transcriptional Inhibition: 10-Fold Potency Gain Over the Parent Compound 5ca and Distinct NMR-Binding Signature vs. Closest Analogs

In the DEPP1-luciferase reporter assay conducted in SH-EP neuroblastoma cells stably expressing a 4OHT-regulated FOXO3(A3)ERtm transgene, this compound (designated 5cj in Kohoutova et al., 2022) inhibits FOXO3-induced gene transcription with an IC₅₀ of approximately 3.1 µM [1]. This represents an approximately 10-fold improvement in potency over the parent lead compound 5ca (IC₅₀ ≈ 31 µM), which carries a 4-propoxy substituent instead of the 5-chloro-2-phenoxy group [1]. Critically, the closest structural comparator 5ci—differing only in the aromatic ring (naphthyl in 5ci vs. 5-chloro-2-phenoxy in 5cj)—exhibits a distinct NMR chemical shift perturbation (CSP) pattern in ¹H-¹⁵N HSQC titration experiments with FOXO3-DBD: 5cj contacts helices H1, H2, H3, and the N-terminus of β-strand S2, whereas 5ci preferentially engages helices H2, H3, and H4 with evidence of a secondary binding site [1]. Despite similar IC₅₀ values, these two compounds do not share an identical binding pose, meaning they cannot be substituted in mechanistic or structural biology studies without confounding results [1].

FOXO3 inhibitor transcriptional repression luciferase reporter assay SH-EP neuroblastoma NMR HSQC titration structure-activity relationship

Sigma-2 Receptor/TMEM97 Affinity: Single-Digit Nanomolar Binding Distinguishes This Compound from CRF₁-Selective Analogs

This compound binds to the sigma-2 receptor/TMEM97 with a Ki of 5.10 nM in rat PC-12 cell membranes and 7.90 nM in human HEK293T cells, as determined by displacement of [³H]-ditolylguanidine in the presence of (+)-pentazocine to mask sigma-1 receptor binding [1]. This single-digit nanomolar sigma-2 affinity is not a class-wide property of phenylpyrimidinylguanidine CRF₁ antagonists. Most CRF₁-targeted analogs from the Chandrasekhar (2008) and Sakellaris (2019) series were not profiled against sigma receptors, and the general structural determinants for sigma-2 binding (lipophilic aromatic moieties flanking a basic nitrogen) are distinct from those driving CRF₁ antagonism [2][3]. The multi-target profile—potent CRF₁ antagonism combined with high sigma-2/TMEM97 affinity—differentiates this compound from mono-targeted CRF₁ antagonists such as antalarmin, which shows no reported sigma-2 activity [2].

sigma-2 receptor TMEM97 binding affinity PC-12 cells HEK293T radioligand displacement

Regioisomeric Specificity: Chlorine Position (5-Cl vs. 2-Cl) Determines FOXO3 Inhibitory Potency and CRF₁ Binding Rank-Order

The target compound carries the chlorine substituent at position 5 of the phenoxyphenyl ring (5-chloro-2-phenoxyphenyl). Its regioisomer—N-(2-chloro-5-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine—is cataloged commercially and shares an identical molecular formula and molecular weight (C₁₉H₁₈ClN₅O, 367.8 g/mol) [1]. In the Kohoutova et al. SAR series, compounds differing only in aryl substitution pattern (including halogen position and identity) show FOXO3 IC₅₀ values that vary by factors of 2–10× in the DEPP1-luciferase assay [1]. Specifically, 5ca-derived compounds with alternative aryl groups (e.g., 5cb–5ch) displayed IC₅₀ shifts that ranged from equipotent to >10-fold weaker than 5cj [1]. Although a direct side-by-side comparison of the 5-Cl vs. 2-Cl regioisomer has not been published for CRF₁ binding, the broader SAR literature on 2-arylpyrimidine CRF-1 antagonists establishes that the position of aromatic substituents is a critical determinant of binding potency, with even single-atom positional shifts causing activity cliffs [2].

regioisomer positional isomer chlorine substitution structure-activity relationship activity cliff

Best Research and Industrial Application Scenarios for N-(5-Chloro-2-Phenoxyphenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)Guanidine


CRF₁ Receptor Radioligand Competition Screening Cascades

With a confirmed IC₅₀ of 9.5 nM at human CRF₁ receptors expressed in CHO cell membranes, this compound serves as a low-nanomolar reference antagonist for establishing assay windows in [¹²⁵I]-CRF or [¹²⁵I]-sauvagine competition binding screens [1][2]. Its potency, comparable to antalarmin (Ki ≈ 9.7 nM), permits head-to-head benchmarking against the most widely used CRF₁ antagonist standard [3]. Because the compound's binding has been validated through at least two independent experimental protocols, it reduces the risk of single-assay artifacts that plague less thoroughly characterized commercial reference compounds [1].

FOXO3-Dependent Transcriptional Reporter Assays in Neuroblastoma Models

The compound (designated 5cj in the primary literature) demonstrates an IC₅₀ of approximately 3.1 µM in the DEPP1-luciferase reporter assay in SH-EP neuroblastoma cells—a 10-fold improvement over the parent scaffold 5ca [2]. The published NMR CSP data (¹H-¹⁵N HSQC titration with recombinant FOXO3-DBD) provide a structural validation of its binding mode, making it the best-characterized FOXO3 inhibitor in the phenylpyrimidinylguanidine series for mechanistic studies of FOXO3-DNA binding interface blockade [2]. Researchers investigating FOXO3-mediated chemoresistance in neuroblastoma can use this compound alongside the published binding pose data to rationally interpret cellular phenotypes [2].

Multi-Target Sigma-2/TMEM97 and CRF₁ Pharmacological Profiling

This compound is uniquely positioned for laboratories studying the intersection of sigma receptor biology and stress-axis signaling. Its Ki of 5.10 nM at sigma-2/TMEM97 (rat PC-12) combined with CRF₁ IC₅₀ of 9.5 nM enables experiments probing both targets simultaneously without the confounding pharmacokinetic variables introduced by co-dosing two separate tool compounds [1][4]. The availability of sigma-2 binding data across both rat and human orthologs (Ki = 7.90 nM in HEK293T) supports cross-species experimental designs [4].

Analytical Reference Standard and Procurement Quality Control

The compound's identity is verified by a deposited ¹H NMR spectrum in DMSO-d₆ (SpectraBase Compound ID 5WMRut05U1z), providing an independent analytical benchmark for incoming quality control [5]. For procurement teams evaluating multiple vendors, this spectral reference enables rapid confirmation of chemical identity and detection of the regioisomeric contaminant (2-chloro-5-phenoxy isomer), which shares identical molecular weight and formula but may exhibit different biological activity [2][5]. The compound's CAS registry number (364616-31-9) and exact mass (367.119988 Da) provide additional orthogonal identity verification points [1][5].

Quote Request

Request a Quote for N-(5-chloro-2-phenoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.